molecular formula C16H30N2O5 B13684207 Methyl (3S,6R)-6-methylpiperidine-3-carboxylate acetyl-L-leucinate

Methyl (3S,6R)-6-methylpiperidine-3-carboxylate acetyl-L-leucinate

Cat. No.: B13684207
M. Wt: 330.42 g/mol
InChI Key: UAIQUTMXOXNFNV-UHFFFAOYSA-N
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Description

MFCD23135998, also known as methyl (3S,6R)-6-methylpiperidine-3-carboxylate acetyl-L-leucinate, is a chemical compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD23135998 involves the reaction of methyl 6-methylpiperidine-3-carboxylate with acetyl-L-leucine. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of MFCD23135998 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is subjected to rigorous purification steps, including crystallization and chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

MFCD23135998 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters.

Scientific Research Applications

MFCD23135998 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD23135998 involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methylpiperidine-3-carboxylate
  • Acetyl-L-leucine
  • Piperidine derivatives

Uniqueness

MFCD23135998 is unique due to its combination of a piperidine ring and an ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

Methyl (3S,6R)-6-methylpiperidine-3-carboxylate acetyl-L-leucinate is a synthetic compound that integrates a piperidine structure with an acetylated amino acid, specifically L-leucine. This unique combination enhances its potential applications in medicinal chemistry, particularly due to its stereochemistry and functional groups that contribute to its biological activities.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H30N2O
  • Molecular Weight : 270.43 g/mol
  • CAS Number : 1009376-82-2

The presence of the piperidine ring and the carboxylate group are crucial for its reactivity and interaction with biological targets.

This compound exhibits several biological activities primarily through its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cathepsin K, which is implicated in bone resorption. In vitro studies indicate that it can significantly reduce CTX-I concentrations, demonstrating anti-bone resorption activity comparable to established drugs like MIV-711 .
  • Binding Affinity : Interaction studies reveal that the compound binds effectively to specific biological targets, enhancing its therapeutic potential. For instance, molecular docking analyses suggest strong binding affinity to the active sites of relevant enzymes involved in metabolic pathways .

Summary of Findings

The biological activity of this compound has been evaluated through various assays, revealing its potential in therapeutic applications:

Activity Type IC50 Value Reference
Cathepsin K Inhibition13.52 µM
Anti-bone ResorptionComparable to MIV-711
c-Met Kinase Inhibition8.6 nM

Case Studies

  • Case Study on Cathepsin K Inhibition : A series of piperidine derivatives were synthesized and screened for their inhibitory activity against cathepsin K. Among these, this compound exhibited significant inhibition, highlighting its potential as a treatment for osteoporosis .
  • c-Met Kinase Activity : In studies focused on cancer therapeutics, the compound showed promising results in inhibiting c-Met kinase activity, which is crucial for tumor growth and metastasis. The most potent analogs demonstrated IC50 values in the low nanomolar range, indicating strong potential for further development .

Applications in Drug Development

Given its biological activities, this compound may serve as a scaffold for designing new therapeutic agents targeting bone diseases and certain cancers. Its dual functionality as both an amino acid derivative and a piperidine compound offers versatility in medicinal chemistry.

Properties

IUPAC Name

2-acetamido-4-methylpentanoic acid;methyl 6-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C8H15NO2/c1-5(2)4-7(8(11)12)9-6(3)10;1-6-3-4-7(5-9-6)8(10)11-2/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12);6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIQUTMXOXNFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC.CC(C)CC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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